3-Fluoro-4-nitrobenzoyl chloride

Overview

Description

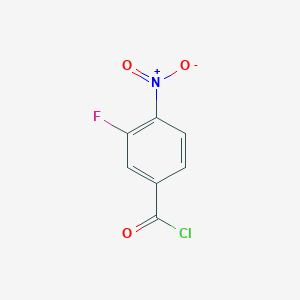

3-Fluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.555 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitrobenzoyl chloride typically involves the chlorination of 3-Fluoro-4-nitrobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as the chlorinating agents . The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols.

Electrophilic Aromatic Substitution: Reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Nucleophilic Substitution: Amides, esters, and thioesters.

Reduction: 3-Fluoro-4-aminobenzoyl chloride.

Electrophilic Aromatic Substitution: Various substituted benzoyl chlorides depending on the electrophile used.

Scientific Research Applications

3-Fluoro-4-nitrobenzoyl chloride is used in several scientific research applications, including:

Biology: In the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: In the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitrobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives . The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

4-Nitrobenzoyl chloride: Similar structure but lacks the fluorine atom at the 3-position.

3-Fluorobenzoyl chloride: Similar structure but lacks the nitro group at the 4-position.

4-Fluoro-3-nitrobenzoyl chloride: Similar structure but with the positions of the fluorine and nitro groups reversed.

Uniqueness

3-Fluoro-4-nitrobenzoyl chloride is unique due to the presence of both the fluorine atom and the nitro group on the benzene ring. This combination of substituents imparts distinct electronic properties to the compound, influencing its reactivity and making it a valuable intermediate in organic synthesis .

Biological Activity

3-Fluoro-4-nitrobenzoyl chloride is an important chemical compound in medicinal chemistry, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its antitubercular properties and other relevant biological activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-fluoro-4-nitrobenzoic acid with thionyl chloride. This process converts the carboxylic acid into the corresponding acyl chloride, which can be utilized in further chemical reactions to synthesize various derivatives.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of antitubercular effects. Its derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (M. tuberculosis), as well as for other potential therapeutic uses.

Antitubercular Activity

A study conducted by researchers synthesized a series of derivatives based on the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold, which includes this compound. The biological evaluation revealed that these compounds exhibited significant antitubercular activity. The minimal inhibitory concentration (MIC) values were found to range from 4 to 64 μg/mL against M. tuberculosis H37Rv strains. Notably, compound 3m demonstrated an MIC value of 4 μg/mL against both sensitive and rifampicin-resistant strains of M. tuberculosis .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | H37Rv, Rifampicin-resistant |

| 3a | 16 | H37Rv |

| 3b | 32 | H37Rv |

| 3p | 64 | H37Rv |

This data indicates that modifications to the structure of the benzoyl chloride can lead to enhanced antitubercular activity, suggesting a promising avenue for drug development.

Other Biological Activities

Beyond its antitubercular properties, derivatives of this compound have been explored for various other biological activities:

Case Studies

- Study on Antitubercular Activity : A detailed investigation into the antitubercular properties of various derivatives showed that structural modifications significantly affect their efficacy against resistant strains. For instance, compound 3m was particularly noted for its effectiveness against both sensitive and resistant strains .

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of related compounds against different cancer cell lines. While direct studies on this compound are scarce, related compounds show promise in targeting cancer cells without significant toxicity to normal cells .

Properties

IUPAC Name |

3-fluoro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-6(10(12)13)5(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMLESDGWVDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379155 | |

| Record name | 3-fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157665-51-5 | |

| Record name | 3-fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.